Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate
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Overview
Description
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate is a chemical compound with the molecular formula C18H21N3O4 It is known for its unique structure, which includes a quinoxaline ring system substituted with dimethyl groups and an amino methylene malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate typically involves the condensation of diethyl malonate with 2,3-dimethyl-6-quinoxalineamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring system can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The amino methylene malonate moiety can also participate in covalent bonding with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-{[(2,3-dimethylquinoxalin-6-yl)amino]methylidene}propanedioate
- Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}propanedioate
Uniqueness
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the amino methylene malonate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
diethyl 2-[[(2,3-dimethylquinoxalin-6-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-24-17(22)14(18(23)25-6-2)10-19-13-7-8-15-16(9-13)21-12(4)11(3)20-15/h7-10,19H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZGWEZIZVMHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=NC(=C(N=C2C=C1)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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